molecular formula C8H14N2 B8140362 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine

2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine

Cat. No.: B8140362
M. Wt: 138.21 g/mol
InChI Key: ZKNJODFEJANRER-UHFFFAOYSA-N
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Description

2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aldehydes under acidic or basic conditions. For instance, the reaction of 1,2-diaminocyclohexane with glyoxal can yield the desired imidazo[1,2-a]azepine framework .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5,6,7,8,9-Hexahydro-3H-imidazo[1,2-a]azepine include:

Uniqueness

What sets this compound apart is its specific ring fusion and the resulting electronic and steric properties. These unique features make it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-4-8-9-5-7-10(8)6-3-1/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNJODFEJANRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCN2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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